What are the basic properties of BOC-D-TRP-OSU?
What are the basic properties of BOC-D-TRP-OSU?
An In-Depth Technical Guide to the Properties and Applications of Nα-Boc-D-tryptophan N-hydroxysuccinimide ester (Boc-D-Trp-OSu)
Introduction
Nα-Boc-D-tryptophan N-hydroxysuccinimide ester, commonly abbreviated as Boc-D-Trp-OSu, is a specialized amino acid derivative that serves as a critical building block in the fields of peptide synthesis, drug development, and bioconjugation.[1][2] Its unique trifunctional structure, comprising a D-isomer of tryptophan, a temporary Nα-tert-butyloxycarbonyl (Boc) protecting group, and a highly reactive N-hydroxysuccinimide (OSu) ester, makes it a versatile tool for the strategic incorporation of D-tryptophan into complex biomolecules.[1]
The incorporation of non-natural D-amino acids like D-tryptophan is a key strategy for enhancing the therapeutic properties of peptides, as it can increase their stability against enzymatic degradation and modulate their biological activity.[1] This guide provides a comprehensive overview of the fundamental properties of Boc-D-Trp-OSu, its reaction mechanism, and detailed protocols for its application, designed for researchers, scientists, and professionals in drug development.
Core Physicochemical Properties
The utility of Boc-D-Trp-OSu is grounded in its specific chemical structure and resulting physical properties. The molecule's architecture is designed for stability during storage and high reactivity under specific conditions.
Caption: Chemical structure of Boc-D-Trp-OSu highlighting its key functional moieties.
Quantitative Data Summary
The essential properties of Boc-D-Trp-OSu are summarized below. These values are critical for calculating reaction stoichiometry, ensuring proper storage, and selecting appropriate analytical methods.
| Property | Value | Source(s) |
| CAS Number | 22220-11-7 | [1][3] |
| Molecular Formula | C₂₀H₂₃N₃O₆ | [3][4] |
| Molecular Weight | 401.41 g/mol | [3][4] |
| Appearance | White to off-white powder | [5][6] |
| Purity | Typically ≥97% (HPLC) | [7] |
| Storage Temperature | Inert atmosphere, store in freezer at 0°C to -20°C | [3][5][6] |
| Predicted Density | 1.35 ± 0.1 g/cm³ | [3] |
Solubility and Stability
Boc-D-Trp-OSu is generally soluble in anhydrous organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and acetone.[1] It is critical to use anhydrous solvents because the N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis.[1]
Hydrolysis: The primary pathway for the degradation of Boc-D-Trp-OSu is the hydrolysis of the NHS ester bond, which regenerates the inactive Boc-D-Tryptophan carboxylic acid and releases free N-hydroxysuccinimide.[1] This reaction is significantly accelerated by moisture and basic pH conditions.[1] Therefore, the compound must be stored in a tightly sealed container under an inert atmosphere and low temperature to maintain its reactivity.[3][6] When preparing stock solutions for bioconjugation, it is imperative to dissolve the reagent in a dry, water-miscible solvent like DMSO or DMF immediately before adding it to the aqueous reaction buffer.[8]
Mechanism of Action: The Chemistry of Amine-Reactive Labeling
The primary utility of Boc-D-Trp-OSu lies in its ability to efficiently form stable amide bonds with primary amines.[1][9] This is achieved through the NHS ester, which activates the carboxyl group of the tryptophan derivative.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on a primary amine (e.g., the ε-amino group of a lysine residue in a protein) attacks the electrophilic carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the stable N-hydroxysuccinimide leaving group and forming a new, robust amide bond.
Caption: Reaction scheme for the coupling of Boc-D-Trp-OSu with a primary amine.
Causality of Reaction Conditions:
-
pH: The reaction is most efficient in the pH range of 7.2 to 8.5.[8] The rationale for this is a necessary compromise: the primary amine nucleophile must be deprotonated (R-NH₂) to be reactive, which is favored at higher pH. However, at pH levels above 8.5-9.0, the rate of hydrolysis of the NHS ester begins to compete significantly with the aminolysis reaction, reducing the overall yield of the desired conjugate.[1]
-
Stoichiometry: A molar excess (typically 5- to 20-fold) of the NHS ester reagent is used to drive the reaction to completion, especially when labeling complex biomolecules like proteins that may have multiple available amine groups.[8]
Key Applications & Experimental Protocols
Boc-D-Trp-OSu is a cornerstone reagent in two major areas: solid-phase peptide synthesis and bioconjugation.
Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-D-Trp-OSu is well-suited for the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy of SPPS.[1] In this workflow, the temporary Nα-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while more permanent side-chain protecting groups are cleaved at the end of the synthesis with a strong acid.[1] The activated OSu ester allows for efficient and high-yield coupling to the free N-terminal amine of the growing peptide chain on the solid support.[1]
While the indole side chain of tryptophan is often left unprotected in SPPS, it can be susceptible to modification during the acidic deprotection steps.[10] For longer or more complex syntheses, using a derivative with a formyl (For) protecting group on the indole nitrogen, such as Boc-D-Trp(For)-OH, may be necessary to prevent unwanted side reactions.[1][11]
Protocol: Bioconjugation of a Protein with Boc-D-Trp-OSu
This protocol provides a general method for labeling an amine-containing protein. It should be optimized for each specific protein and application.
1. Materials:
-
Protein to be labeled (e.g., Bovine Serum Albumin, BSA)
-
Boc-D-Trp-OSu
-
Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.5 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Purification system (e.g., size-exclusion chromatography column)
2. Experimental Workflow:
Caption: Step-by-step workflow for a typical protein bioconjugation experiment.
3. Step-by-Step Methodology:
-
Step 1: Prepare Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of extraneous primary amines (e.g., Tris or glycine) that would compete in the reaction.
-
Step 2: Prepare Boc-D-Trp-OSu Stock Solution: Immediately prior to use, dissolve Boc-D-Trp-OSu in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL). The NHS ester is moisture-sensitive, so prolonged storage in solution is not recommended.[1]
-
Step 3: Conjugation: While gently stirring the protein solution, add the calculated volume of the Boc-D-Trp-OSu stock solution to achieve the desired molar excess.
-
Step 4: Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[8] The optimal time and temperature may vary depending on the protein's stability and reactivity.
-
Step 5: Quenching: Add a small amount of Quenching Buffer (to a final concentration of ~50 mM) and incubate for an additional 30 minutes. The primary amine in Tris will react with and consume any remaining Boc-D-Trp-OSu.
-
Step 6: Purification: Remove unreacted Boc-D-Trp-OSu, the NHS byproduct, and quenching agent from the protein conjugate using size-exclusion chromatography, dialysis, or another suitable purification method.[8]
Analytical Characterization
To validate the successful synthesis of the conjugate and assess its purity, several analytical techniques are essential:
-
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is critical for confirming the molecular weight of the final conjugate.[1] The increase in mass corresponding to the addition of one or more Boc-D-Trp moieties provides direct evidence of successful labeling.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of the final product and separating the labeled conjugate from the unlabeled protein and other impurities.[1]
Conclusion
Boc-D-Trp-OSu is a powerful and versatile reagent for the precise incorporation of D-tryptophan into peptides and proteins. Its utility is derived from the combination of the stable Boc protecting group and the highly reactive NHS ester, which enables efficient amide bond formation under controlled conditions. By understanding its core properties, reaction mechanisms, and the rationale behind experimental protocols, researchers can effectively leverage Boc-D-Trp-OSu to advance the design and synthesis of novel peptide therapeutics, diagnostic tools, and advanced biomaterials.[1][2]
References
-
PubChem. 1-(tert-Butoxycarbonyl)-N-(((9H-fluoren-9-yl)methoxy)carbonyl)-D-tryptophan. Available from: [Link]
-
LookChem. Cas 3392-11-8,BOC-TRP-OSU. Available from: [Link]
-
Chemdad. BOC-TRP-OSU Two Chongqing Chemdad Co. ,Ltd. Available from: [Link]
-
ResearchGate. Reaction pathway for BOC amine formation under mild reaction conditions. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
Aapptec Peptides. Boc-D-Trp-OH [5241-64-5]. Available from: [Link]
-
Humana Press. Bioconjugation Protocols. Available from: [Link]
-
Aapptec Peptides. Boc-D-Trp-OH [5241-64-5]. Available from: [Link]
-
National Institutes of Health. Oxidation of Amines by Flavoproteins. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 22220-11-7 CAS MSDS (BOC-D-TRP-OSU) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. lookchem.com [lookchem.com]
- 6. BOC-TRP-OSU Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. keyorganics.net [keyorganics.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
